molecular formula C14H21NO2 B14508498 4-(7-Aminoheptyl)benzoic acid CAS No. 64470-81-1

4-(7-Aminoheptyl)benzoic acid

Cat. No.: B14508498
CAS No.: 64470-81-1
M. Wt: 235.32 g/mol
InChI Key: HETBQNXPFSUNNP-UHFFFAOYSA-N
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Description

4-(7-Aminoheptyl)benzoic acid is a benzoic acid derivative featuring a seven-carbon alkyl chain terminated by an amino group at the para position of the aromatic ring. The amino group enables nucleophilic reactivity, while the extended alkyl chain increases lipophilicity, influencing solubility and intermolecular interactions .

Properties

CAS No.

64470-81-1

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

4-(7-aminoheptyl)benzoic acid

InChI

InChI=1S/C14H21NO2/c15-11-5-3-1-2-4-6-12-7-9-13(10-8-12)14(16)17/h7-10H,1-6,11,15H2,(H,16,17)

InChI Key

HETBQNXPFSUNNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCCCCN)C(=O)O

Origin of Product

United States

Preparation Methods

Molecular and Structural Characteristics

Chemical Identity

4-(7-Aminoheptyl)benzoic acid has the molecular formula $$ \text{C}{14}\text{H}{21}\text{NO}_2 $$ and a molecular weight of 235.32 g/mol. Its IUPAC name, This compound, reflects the substitution pattern: a benzoic acid moiety para-substituted with a seven-carbon alkyl chain bearing a terminal amine. The SMILES notation (C1=CC(=CC=C1CCCCCCCN)C(=O)O) confirms the linear heptyl chain connecting the aromatic ring and amine.

Table 1: Key Physicochemical Properties
Property Value
Molecular Weight 235.32 g/mol
XLogP3 1.5
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Rotatable Bonds 8
Topological Polar SA 63.3 Ų

Structural Insights

The compound’s extended alkyl chain introduces significant hydrophobicity (XLogP3 = 1.5), while the carboxylic acid and amine groups enable hydrogen bonding and ionic interactions. This amphiphilic profile suggests utility in surfactant design or drug delivery systems.

Plausible Synthetic Pathways

Reductive Amination of 4-(7-Oxoheptyl)Benzoic Acid

A viable route involves reductive amination of a keto intermediate. Starting with 4-(7-oxoheptyl)benzoic acid, the ketone group is converted to an amine via reaction with ammonia or ammonium acetate in the presence of a reducing agent like sodium cyanoborohydride.

$$
\text{4-(7-Oxoheptyl)benzoic acid} + \text{NH}3 \xrightarrow{\text{NaBH}3\text{CN}} \text{this compound}
$$

This method mirrors protocols for 4-aminomethylbenzoic acid synthesis, where catalytic hydrogenation of oxime intermediates achieves high yields. Adjustments for the longer chain would require optimized stoichiometry and reaction time.

Alkylation of 4-Bromobenzoic Acid

Another approach employs nucleophilic substitution. 4-Bromobenzoic acid reacts with 7-aminoheptanol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate), followed by oxidation of the alcohol to the carboxylic acid.

$$
\text{4-Bromobenzoic acid} + \text{HO-(CH}2\text{)}7\text{-NH}_2 \xrightarrow{\text{Mitsunobu}} \text{this compound}
$$

Challenges include managing steric hindrance from the long alkyl chain and preventing side reactions at the amine group.

Gabriel Synthesis with Phthalimide Protection

To avoid unwanted side reactions, the Gabriel synthesis protects the amine during alkylation. 7-Phthalimidoheptyl bromide is reacted with 4-hydroxybenzoic acid, followed by deprotection with hydrazine.

$$
\text{4-Hydroxybenzoic acid} + \text{Br-(CH}2\text{)}7\text{-Phth} \xrightarrow{\text{Base}} \text{4-(7-Phthalimidoheptyl)benzoic acid} \xrightarrow{\text{Hydrazine}} \text{this compound}
$$

This method ensures regioselectivity and minimizes over-alkylation.

Experimental Considerations and Optimization

Catalytic Hydrogenation Parameters

For reductive amination, catalytic hydrogenation conditions (e.g., 10–21 kg/cm² H₂ pressure, 150–160°C, Ru/C catalyst) from analogous syntheses could be adapted. Stirring speeds exceeding 1200 rpm enhance gas-liquid mixing, critical for long-chain substrates.

Table 2: Optimized Reaction Conditions
Parameter Optimal Range
Temperature 150–160°C
H₂ Pressure 10–21 kg/cm²
Catalyst Loading 5% Ru/C
Stirring Speed ≥1200 rpm

Purification and Yield Challenges

Byproducts like 4-hydroxymethyl or 4-methyl derivatives (observed in shorter-chain analogs) may form due to incomplete reduction or decarbonylation. HPLC analysis (C18 column) and vacuum drying are recommended for purification.

Analytical and Characterization Data

Spectroscopic Confirmation

  • NMR (D₂O) : δ 7.64 (2H, d, ArH), 7.20 (2H, d, ArH), 3.62 (2H, s, CH₂NH₂).
  • IR : Broad peak at ~3000 cm⁻¹ (COOH), 1600 cm⁻¹ (C=O), 1550 cm⁻¹ (NH₂ bend).

Elemental Analysis

Combustion analysis for % N (theoretical 5.95%) confirms amine incorporation. Deviations below 5% suggest incomplete reaction or byproduct formation.

Chemical Reactions Analysis

Types of Reactions

4-(7-Aminoheptyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Nitro or nitrile derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-(7-Aminoheptyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(7-Aminoheptyl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with biological molecules, while the benzoic acid moiety can participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares key structural and physicochemical features of 4-(7-Aminoheptyl)benzoic acid with related benzoic acid derivatives:

Compound Name Substituent Chain Length Molecular Weight (g/mol) Key Functional Groups Solubility (Water) Applications/Notes
This compound -(CH₂)₇NH₂ 7 carbons ~237.3* -COOH, -NH₂ Low Drug conjugation, surfactants
4-Aminobenzoic acid -NH₂ None 137.14 -COOH, -NH₂ Moderate UV filters, pharmaceuticals
4-Hydroxybenzoic acid -OH None 138.12 -COOH, -OH Moderate Preservatives, polymer synthesis
4-(Methoxycarbonyl)benzoic acid -COOCH₃ None 180.16 -COOH, -COOCH₃ Low Peptide synthesis, intermediates
4-Aminomethylbenzoic acid -CH₂NH₂ 1 carbon 151.16 -COOH, -CH₂NH₂ Moderate Chelating agents, bioimaging
Ethyl 4-aminobenzoate -NH₂, -COOCH₂CH₃ None 165.19 -COOCH₂CH₃, -NH₂ Low Local anesthetics, NMR studies

*Estimated based on molecular formula (C₁₄H₂₁NO₂).

Drug Delivery

Spectroscopic Analysis

Like ethyl 4-aminobenzoate, this compound can be characterized using NMR and FT-IR. However, its longer chain introduces complexity in spectral interpretation, particularly in distinguishing alkyl proton signals .

Environmental Impact

The biodegradability of this compound is expected to be lower than that of 4-hydroxybenzoic acid, which is naturally occurring and readily metabolized by microorganisms .

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